molecular formula C24H24BrNO8 B12060966 Naphthol AS-BI B-D-glucopyranoside

Naphthol AS-BI B-D-glucopyranoside

Cat. No.: B12060966
M. Wt: 534.4 g/mol
InChI Key: SISGBWZDEMMSLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-BI B-D-glucopyranoside involves the reaction of 7-bromo-N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide with a glucopyranosyl donor under specific conditions. The reaction typically requires the presence of a catalyst and a suitable solvent to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-BI B-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Naphthol AS-BI B-D-glucopyranoside exerts its effects by serving as a substrate for specific enzymes. When hydrolyzed by β-glucosidase, it releases naphthol AS-BI, which can be detected chromogenically or fluorogenically. This reaction allows for the quantification and detection of enzyme activity in various samples . The molecular targets include β-glucosidase and other glycosidases, and the pathways involved are primarily enzymatic hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    Naphthol AS-BI B-D-galactopyranoside: Similar substrate used for detecting β-galactosidase activity.

    Naphthol AS-BI B-D-mannopyranoside: Used for detecting β-mannosidase activity.

    Naphthol AS-BI B-D-xylopyranoside: Utilized for detecting β-xylosidase activity.

Uniqueness

Naphthol AS-BI B-D-glucopyranoside is unique due to its specific application in detecting β-glucosidase activity. Its high sensitivity and specificity make it a valuable tool in diagnostic tests and biochemical assays .

Properties

IUPAC Name

7-bromo-N-(2-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISGBWZDEMMSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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